molecular formula C7H13BN2O2 B1390250 (1-Isobutyl-1H-pyrazol-4-yl)boronic acid CAS No. 929094-25-7

(1-Isobutyl-1H-pyrazol-4-yl)boronic acid

Cat. No. B1390250
CAS RN: 929094-25-7
M. Wt: 168 g/mol
InChI Key: ZNPDFJXJVSSPFF-UHFFFAOYSA-N
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Description

“(1-Isobutyl-1H-pyrazol-4-yl)boronic acid” is a boronic acid derivative with the molecular formula C7H13BN2O2 and a molecular weight of 168 . It is a solid substance that is stored in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, it’s known that boronic acid derivatives can be used in various synthesis reactions. For instance, they can be used in the synthesis of 7-azaindole derivatives as potent PDK1 inhibitors . They can also act as reactants in the synthesis of imidazo[1,2-a]pyrazine derivatives as potent phosphodiesterase 10A inhibitors .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13BN2O2/c1-6(2)4-10-5-7(3-9-10)8(11)12/h3,5-6,11-12H,4H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Boronic acid derivatives, such as “this compound”, are known to be involved in various chemical reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions . Protodeboronation, a process where the boron moiety is removed, is another reaction that boronic esters can undergo .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C .

Scientific Research Applications

(1-Isobutyl-1H-pyrazol-4-yl)boronic acid is widely used in scientific research applications. It is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. This compound is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. In addition, this compound is used in a variety of reactions, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Heck reactions.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid. Factors such as pH, temperature, and the presence of other biological molecules can affect the compound’s stability and its ability to interact with its targets. For instance, boronic acids are known to be more stable in acidic environments .

Advantages and Limitations for Lab Experiments

The main advantage of using (1-Isobutyl-1H-pyrazol-4-yl)boronic acid in lab experiments is its high reactivity. This compound is a highly reactive compound that can be used in a variety of reactions, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Heck reactions. This makes it an ideal building block for the synthesis of various organic compounds. However, this compound is a highly reactive compound and must be handled with care. It is also toxic and should be handled in a fume hood.

Future Directions

There are a number of potential future directions for (1-Isobutyl-1H-pyrazol-4-yl)boronic acid. One potential direction is the development of new methods for the synthesis of this compound. This could include the use of alternative catalysts or the development of new reaction conditions. Another potential direction is the use of this compound in the synthesis of new organic compounds, such as pharmaceuticals, agrochemicals, and materials. In addition, this compound could be used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Finally, this compound could be used in the development of new catalysts and reagents for organic synthesis.

Safety and Hazards

“(1-Isobutyl-1H-pyrazol-4-yl)boronic acid” is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and has the hazard statements H302, H315, H319, and H335 . These statements indicate that the substance is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[1-(2-methylpropyl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BN2O2/c1-6(2)4-10-5-7(3-9-10)8(11)12/h3,5-6,11-12H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPDFJXJVSSPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669782
Record name [1-(2-Methylpropyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

929094-25-7
Record name [1-(2-Methylpropyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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